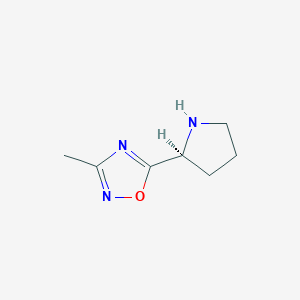

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole

CAS No.: 343246-61-7

Cat. No.: VC8107209

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343246-61-7 |

|---|---|

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1 |

| Standard InChI Key | HVPGJKMIHQOPDG-LURJTMIESA-N |

| Isomeric SMILES | CC1=NOC(=N1)[C@@H]2CCCN2 |

| SMILES | CC1=NOC(=N1)C2CCCN2 |

| Canonical SMILES | CC1=NOC(=N1)C2CCCN2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles renowned for their metabolic stability and bioisosteric utility . The compound’s structure comprises:

-

A 1,2,4-oxadiazole ring (positions 1, 2, and 4 occupied by nitrogen, oxygen, and nitrogen, respectively).

-

A methyl group at position 3.

-

An (S)-configured pyrrolidinyl substituent at position 5.

The stereochemistry at the pyrrolidinyl group is critical, as enantiomeric forms often exhibit divergent biological activities .

Table 1: Key Molecular Properties

The canonical SMILES and InChI key provide unambiguous representations of its stereochemistry and connectivity, essential for computational modeling and database searches .

Synthesis and Manufacturing

Synthetic Routes

While no peer-reviewed synthesis of (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole is documented, analogous 1,2,4-oxadiazoles are typically synthesized via:

-

Cyclization of amidoximes with carboxylic acid derivatives.

-

1,3-Dipolar cycloaddition between nitriles and nitrile oxides.

For example, the synthesis of tert-butyl-substituted 1,2,4-oxadiazoles involves reacting tert-butylamidoxime with nitrobenzonitriles or aminobenzoic acids under microwave irradiation . Adapting such methods could yield the target compound by employing (S)-pyrrolidinylcarboxamide precursors.

Industrial Availability

The compound is commercially available from suppliers such as BOC Sciences (Catalog BB015492) and CP Lab Safety (Part ALA-M692936-1g) at purities ≥95% . Its hydrochloride salt analog (CAS 1121057-52-0) is also marketed, highlighting industrial interest in oxadiazole derivatives .

Physicochemical and Pharmacokinetic Profile

Solubility and Lipophilicity

With a LogP of 1.13, the compound exhibits moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility . This property aligns with the bioisosteric role of 1,2,4-oxadiazoles, which often replace ester or amide groups to enhance metabolic stability .

Stereochemical Considerations

The (S)-configuration at the pyrrolidinyl group may influence receptor binding. For instance, in phidianidine analogs, stereochemistry dictates affinity for dopamine transporters and opioid receptors . Molecular docking studies could elucidate similar enantioselectivity for this compound.

Challenges and Future Directions

Synthetic Optimization

Current methods for oxadiazole synthesis often require harsh conditions or expensive catalysts. Developing enantioselective routes using organocatalysts or biocatalysts could improve access to chiral variants like the (S)-enantiomer .

Pharmacological Profiling

In vitro screening against disease-relevant targets (e.g., kinases, GPCRs) is needed to identify lead applications. Structure-activity relationship (SAR) studies could also explore modifications to the methyl or pyrrolidinyl groups.

Toxicological Assessment

No toxicity data exists for this compound. Preliminary assays (e.g., Ames test, hepatocyte viability) are essential to prioritize further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume